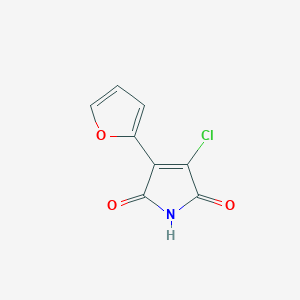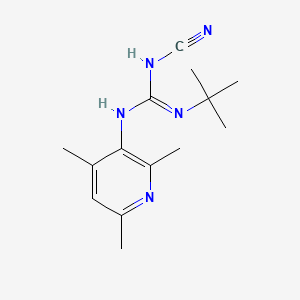
Guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- is a complex organic compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are commonly found in various biological molecules and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a tert-butyl group, a cyano group, and a pyridyl group with three methyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- can be achieved through a multi-step process. One common method involves the reaction of N-chlorophthalimide with isocyanides and amines to form N-phthaloyl-guanidines . This approach provides a straightforward and efficient route to diverse guanidines under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, resulting in the formation of the desired guanidine derivative .
Chemical Reactions Analysis
Types of Reactions
Guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted guanidines, oxo derivatives, and reduced derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s strong basicity allows it to form stable complexes with these targets, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other guanidine derivatives such as 1,3-bis(tert-butoxycarbonyl)guanidine and various N,N’-disubstituted guanidines .
Uniqueness
What sets guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- apart from other guanidines is its unique combination of functional groups. The presence of the tert-butyl, cyano, and trimethyl-pyridyl groups imparts distinct chemical properties, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
60560-42-1 |
|---|---|
Molecular Formula |
C14H21N5 |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
2-tert-butyl-1-cyano-3-(2,4,6-trimethylpyridin-3-yl)guanidine |
InChI |
InChI=1S/C14H21N5/c1-9-7-10(2)17-11(3)12(9)18-13(16-8-15)19-14(4,5)6/h7H,1-6H3,(H2,16,18,19) |
InChI Key |
SSTNIYGGKUSZKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=NC(C)(C)C)NC#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B14601044.png)
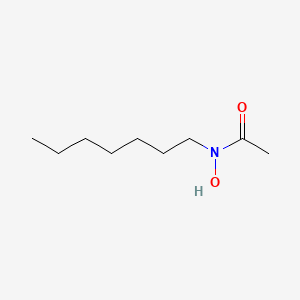


![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)

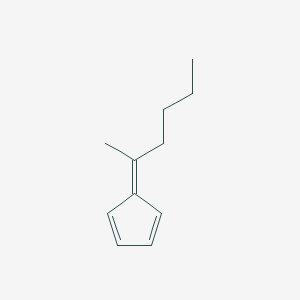
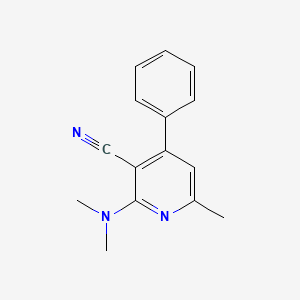
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-](/img/structure/B14601093.png)
